molecular formula C25H25N3O3S2 B11640714 Prop-2-en-1-yl 5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate

Prop-2-en-1-yl 5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11640714
M. Wt: 479.6 g/mol
InChI Key: AVZUHQSKNISAPS-UHFFFAOYSA-N
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Description

PROP-2-EN-1-YL 5-CYANO-6-({[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a dihydropyridine core, a thiophene ring, and various functional groups such as cyano, carbamoyl, and sulfanyl groups.

Preparation Methods

The synthesis of PROP-2-EN-1-YL 5-CYANO-6-({[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves multiple steps, including the formation of the dihydropyridine core and the introduction of various functional groups. The synthetic routes typically involve the use of reagents such as aldehydes, amines, and thiols under specific reaction conditions. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The functional groups in the compound can undergo substitution reactions with appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

PROP-2-EN-1-YL 5-CYANO-6-({[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The cyano and carbamoyl groups may play a role in binding to enzymes or receptors, while the thiophene ring can participate in electron transfer processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to PROP-2-EN-1-YL 5-CYANO-6-({[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE include other dihydropyridine derivatives and compounds with similar functional groups. These compounds may share some chemical properties and reactivity but differ in their specific applications and biological activities. Examples of similar compounds include:

  • Dihydropyridine derivatives with different substituents.
  • Compounds containing thiophene rings and cyano groups.
  • Molecules with carbamoyl and sulfanyl functional groups.

Properties

Molecular Formula

C25H25N3O3S2

Molecular Weight

479.6 g/mol

IUPAC Name

prop-2-enyl 5-cyano-6-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanyl-2-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C25H25N3O3S2/c1-5-10-31-25(30)22-17(4)27-24(19(13-26)23(22)20-7-6-11-32-20)33-14-21(29)28-18-9-8-15(2)16(3)12-18/h5-9,11-12,23,27H,1,10,14H2,2-4H3,(H,28,29)

InChI Key

AVZUHQSKNISAPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC=CS3)C#N)C

Origin of Product

United States

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